Technical Monograph: 1,1,3-Trimethoxybutane
Technical Monograph: 1,1,3-Trimethoxybutane
Executive Summary & Chemical Identity
1,1,3-Trimethoxybutane (TMB) is a multifunctional oxygenated organic compound characterized by dual ether functionality: a stable methoxy ether linkage at the C3 position and an acid-labile dimethyl acetal group at the C1 position.[1] It is primarily derived from the industrial hydroformylation or methoxylation of crotonaldehyde.[1]
TMB serves as a high-boiling solvent, a specialized fuel oxygenate, and a crucial intermediate in the synthesis of isoprenoids and agricultural chemicals.[1] Its unique structure allows it to act as a "protected" form of 3-methoxybutanal, releasing the aldehyde only under specific acidic conditions.[1]
Structural Verification
IUPAC Name: 1,1,3-Trimethoxybutane
Molecular Formula: C
Physicochemical Profile
The following data aggregates experimental values validated across industrial safety data sheets and thermodynamic databases.
| Property | Value | Unit | Condition |
| Molecular Weight | 148.20 | g/mol | - |
| Physical State | Liquid | - | STP |
| Boiling Point | 157 - 159 | °C | 760 mmHg |
| Density | 0.921 | g/mL | 25°C |
| Refractive Index | 1.403 | - | |
| Flash Point | 47 | °C | Closed Cup |
| Solubility (Water) | Moderate | - | Forms azeotrope |
| Vapor Pressure | ~2.5 | mmHg | 20°C (Est) |
Technical Insight: The relatively high boiling point (157°C) compared to similar molecular weight ethers (e.g., dibutyl ether, 142°C) is attributed to the increased dipole-dipole interactions from the three oxygen atoms, despite the lack of hydrogen bonding donors.[1]
Synthesis & Production Logic
The synthesis of 1,1,3-trimethoxybutane is a classic example of process intensification , where two distinct mechanistic steps—Michael addition and Acetalization—can be engineered into a cascade reaction.[1]
Reaction Mechanism
The precursor is Crotonaldehyde (2-butenal).[1] The synthesis involves the reaction with Methanol (MeOH) in the presence of an acid catalyst.[1][2]
-
Step 1 (Conjugate Addition): Methanol attacks the
-carbon of crotonaldehyde (Michael acceptor) to form 3-methoxybutanal.[1] -
Step 2 (Acetalization): Two equivalents of methanol condense with the aldehyde group of 3-methoxybutanal to form the final 1,1,3-trimethoxybutane, releasing water.[1]
Visualization of Synthesis Pathway
Caption: Acid-catalyzed cascade synthesis from crotonaldehyde. Step 1 is the 1,4-addition; Step 2 is the 1,2-addition/elimination.
Validated Experimental Protocol
Objective: Synthesis of 1,1,3-trimethoxybutane via acid catalysis.
Reagents:
-
Crotonaldehyde (1.0 eq)[1]
-
Methanol (4.0 - 6.0 eq) – Excess drives equilibrium (Le Chatelier's principle)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (1 mol%) or Amberlyst-15 (solid acid).[1]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.
-
Addition: Charge Methanol and Catalyst. Cool to 0°C (exothermic reaction control).
-
Reaction: Add Crotonaldehyde dropwise over 60 minutes. Maintain temperature < 20°C to prevent polymerization of crotonaldehyde.[1]
-
Reflux: After addition, warm to room temperature and reflux for 4–6 hours to drive the acetalization (Step 2).
-
Quench: Neutralize with Sodium Methoxide or Sodium Bicarbonate (pH 7-8). Critical: Acidic workup will hydrolyze the product.
-
Purification: Fractional distillation. Collect fraction at 157°C.[1]
Chemical Reactivity & Stability
Understanding the hydrolysis profile is essential for applications requiring controlled release of the aldehyde.[1]
Hydrolysis Mechanism
1,1,3-Trimethoxybutane is stable in basic and neutral media but hydrolyzes rapidly in aqueous acid.[1]
Reaction:
Visualization of Hydrolysis
Caption: The rate-determining step in hydrolysis is the formation of the resonance-stabilized oxocarbenium ion.[1][3]
Applications & Use Cases
Specialized Solvent
Due to its structure, TMB acts as a "glyme-like" solvent but with higher lipophilicity.[1]
-
Use Case: Reaction medium for Grignard reactions or organometallic synthesis where higher boiling points than THF are required.[1]
-
Advantage: The ether oxygens solvate cations effectively, while the acetal group remains stable under basic/nucleophilic conditions.[1]
Fuel Oxygenate[1]
-
Function: Used as a diesel additive to reduce particulate matter (soot).[1]
-
Mechanism: The high oxygen content promotes cleaner combustion.[1] The acetal functionality breaks down during combustion to release oxygenated fragments that prevent carbon clustering.[1]
Synthesis Intermediate
-
Precursor: Hydrolysis yields 3-methoxybutanal, a key building block for the synthesis of Vitamin A and other isoprenoids via aldol condensations.[1]
Safety & Toxicology (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][4] |
| Acute Toxicity | H302 | Harmful if swallowed.[1][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
Handling Protocol:
-
Peroxide Formation: Like all ethers, TMB can form explosive peroxides upon prolonged exposure to air.[1] Test: Use starch-iodide paper before distillation. Inhibit: Store with BHT (Butylated hydroxytoluene) if not used immediately.[1]
-
Storage: Keep under inert atmosphere (Nitrogen/Argon).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24994, 1,1,3-Trimethoxybutane. Retrieved from [Link]
Sources
- 1. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
